molecular formula C21H24N2O4 B7189881 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-phenylmorpholine-4-carboxamide

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-phenylmorpholine-4-carboxamide

Cat. No.: B7189881
M. Wt: 368.4 g/mol
InChI Key: AOXBETFTGCAXOB-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-phenylmorpholine-4-carboxamide is a complex organic compound characterized by its unique molecular structure. It features a benzodioxepin ring fused with a morpholine ring, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-phenylmorpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c24-21(23-9-12-25-15-18(23)17-5-2-1-3-6-17)22-14-16-7-8-19-20(13-16)27-11-4-10-26-19/h1-3,5-8,13,18H,4,9-12,14-15H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXBETFTGCAXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)CNC(=O)N3CCOCC3C4=CC=CC=C4)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-phenylmorpholine-4-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxepin ring through a cyclization reaction. This is followed by the introduction of the morpholine ring via nucleophilic substitution reactions. The final step involves the formation of the carboxamide group through amidation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-phenylmorpholine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-phenylmorpholine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-phenylmorpholine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)ethanediamide
  • N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N2-methyl-N2-(4-methylbenzyl)glycinamide
  • N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-3-carboxamide

Uniqueness

Compared to similar compounds, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-phenylmorpholine-4-carboxamide stands out due to its specific combination of the benzodioxepin and morpholine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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